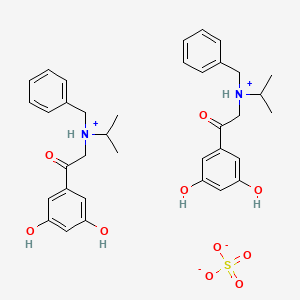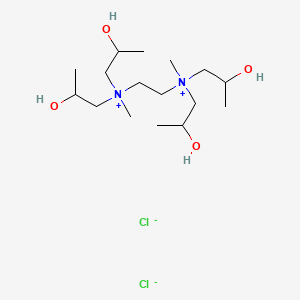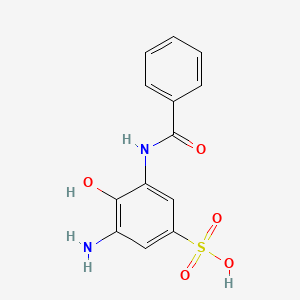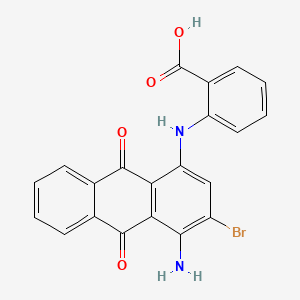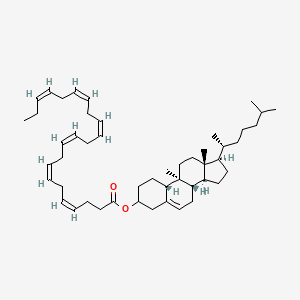
Cholesteryl cervonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl cervonate is a cholesteryl ester derived from cholesterol and cervonic acid (docosahexaenoic acid). It is a lipid molecule that plays a significant role in various biological processes. This compound is known for its presence in the adrenal glands and its involvement in lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholesteryl cervonate is synthesized through the esterification of cholesterol with cervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of cervonic acid to drive the reaction to completion. The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cholesteryl cervonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cholesteryl epoxides and other oxidized derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and cervonic acid.
Transesterification: this compound can undergo transesterification reactions with other fatty acids to form different cholesteryl esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate transesterification reactions.
Major Products:
Oxidation: Cholesteryl epoxides and other oxidized derivatives.
Hydrolysis: Cholesterol and cervonic acid.
Transesterification: Various cholesteryl esters depending on the fatty acid used.
Aplicaciones Científicas De Investigación
Cholesteryl cervonate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and lipid metabolism.
Biology: this compound is studied for its role in cellular lipid storage and metabolism.
Medicine: Research on this compound focuses on its potential role in cardiovascular health and its involvement in lipid-related disorders.
Industry: this compound is used in the production of liquid crystal materials for display technologies
Mecanismo De Acción
Cholesteryl cervonate exerts its effects through its involvement in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and cervonic acid. These molecules play crucial roles in cellular processes such as membrane structure and function, signaling pathways, and energy metabolism. The esterification and hydrolysis of this compound are regulated by enzymes such as esterases and lipases .
Comparación Con Compuestos Similares
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl stearate
- Cholesteryl arachidonate
- Cholesteryl adrenate
Cholesteryl cervonate stands out due to its unique fatty acid component, which imparts distinct properties and functions compared to other cholesteryl esters.
Propiedades
Número CAS |
70110-50-8 |
|---|---|
Fórmula molecular |
C49H76O2 |
Peso molecular |
697.1 g/mol |
Nombre IUPAC |
[(8S,9S,10S,13R,14S,17R)-9,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-31-33-44-41(38-42)30-32-45-46-35-34-43(40(4)28-26-27-39(2)3)48(46,5)36-37-49(44,45)6/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42?,43-,44+,45+,46+,48-,49-/m1/s1 |
Clave InChI |
MSROWXDDJJHSIL-QLPNHTALSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC1CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C1 |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2C(=CCC3C2(CCC4(C3CCC4C(C)CCCC(C)C)C)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


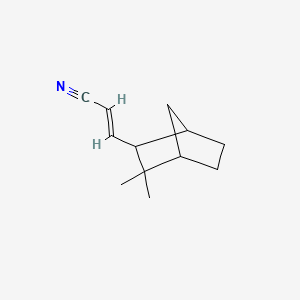
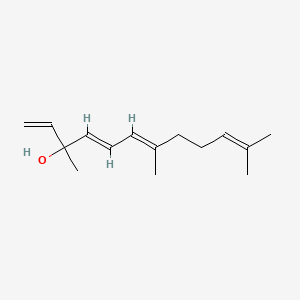
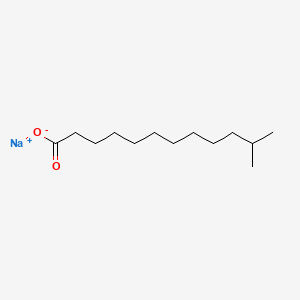
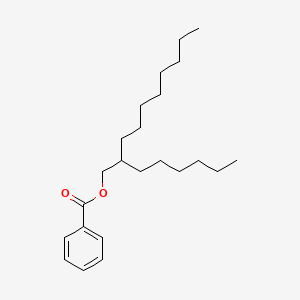
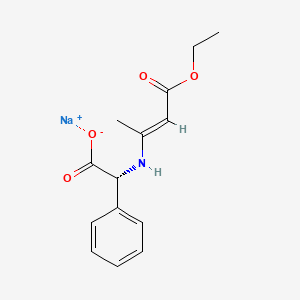
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
